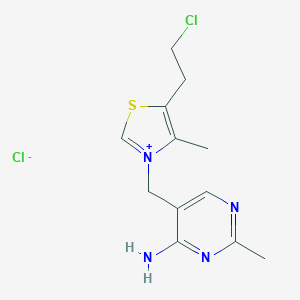

Beclotiamine

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQAFGUCPPRIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20166-17-0 (Parent) | |

| Record name | Beclotiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40928719 | |

| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-78-8 | |

| Record name | Beclotiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BECLOTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858M12945S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benfotiamine's Neuroprotective Mechanism of Action: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective effects of benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1). Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental evidence to elucidate how benfotiamine mitigates neuronal damage, particularly in the context of hyperglycemic and inflammatory stress.

Introduction: The Rationale for Benfotiamine in Neuronal Health

Thiamine is an essential cofactor for key enzymes in carbohydrate metabolism. However, its hydrophilic nature limits its bioavailability, particularly its transport across the blood-brain barrier. Benfotiamine, a lipophilic S-acyl derivative of thiamine, overcomes this limitation, leading to higher intracellular concentrations of the active coenzyme, thiamine pyrophosphate (TPP). This enhanced bioavailability is central to its therapeutic potential in preventing and managing neuronal complications arising from metabolic stress, such as diabetic neuropathy. This guide will deconstruct the downstream molecular consequences of enhanced TPP availability in neuronal cells.

Core Mechanism: Activation of the Pentose Phosphate Pathway

The primary mechanism of benfotiamine's action is the potent activation of the enzyme transketolase, a key component of the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Transketolase requires TPP as a cofactor to shuttle excess glycolytic intermediates away from pathways that generate harmful byproducts.

By increasing intracellular TPP levels, benfotiamine significantly boosts transketolase activity. This has a crucial metabolic consequence: it redirects the flux of fructose-6-phosphate and glyceraldehyde-3-phosphate, intermediates of glycolysis, into the PPP. This redirection prevents the accumulation of triosephosphates, which are precursors for the formation of Advanced Glycation End products (AGEs), diacylglycerol (DAG), and the activation of protein kinase C (PKC) – all implicated in hyperglycemic neuronal damage.

Figure 1: Benfotiamine enhances transketolase activity, redirecting glycolytic intermediates into the PPP.

Downstream Consequences of Transketolase Activation

The redirection of metabolic flux by benfotiamine-activated transketolase initiates a cascade of neuroprotective effects.

Inhibition of Advanced Glycation End-product (AGE) Formation

AGEs are proteins or lipids that become glycated after exposure to sugars. In neuronal tissues, AGEs contribute to oxidative stress and inflammation by binding to their receptor (RAGE). Benfotiamine's ability to reduce the intracellular concentration of AGE precursors, such as methylglyoxal, glyceraldehyde-3-phosphate, and fructose-6-phosphate, is a cornerstone of its neuroprotective action. By shunting these precursors into the PPP, benfotiamine effectively suppresses the formation of AGEs.

Attenuation of the NF-κB Inflammatory Pathway

The accumulation of AGEs and activation of the PKC pathway are potent activators of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. By preventing the buildup of these upstream triggers, benfotiamine indirectly inhibits the activation of NF-κB. This has been demonstrated in various cell types where benfotiamine treatment leads to a significant reduction in NF-κB nuclear translocation and the subsequent expression of pro-inflammatory cytokines.

Figure 2: Benfotiamine's mechanism for suppressing the NF-κB inflammatory pathway.

Modulation of Apoptotic Pathways

Oxidative stress and inflammation are key drivers of apoptosis, or programmed cell death, in neuronal cells. Benfotiamine has been shown to exert anti-apoptotic effects by modulating key signaling molecules. For instance, it can influence the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cellular stress responses. Some studies suggest that benfotiamine can inhibit the phosphorylation of p38 MAPK, a key pro-apoptotic kinase, thereby promoting neuronal survival.

Experimental Validation: Protocols and Data Interpretation

The following section outlines key experimental protocols to validate the proposed mechanisms of action for benfotiamine in a neuronal cell culture model (e.g., SH-SY5Y neuroblastoma cells or primary dorsal root ganglion neurons).

Measurement of Transketolase Activity

Principle: This assay measures the rate of consumption of ribose-5-phosphate by transketolase in cell lysates.

Protocol:

-

Culture neuronal cells to 80-90% confluency and treat with benfotiamine (e.g., 100 µM) or vehicle control for 24-48 hours.

-

Harvest cells and prepare cytosolic extracts via sonication or detergent lysis on ice.

-

Determine total protein concentration using a BCA or Bradford assay.

-

Set up the reaction mixture containing:

-

50 mM Tris-HCl (pH 7.6)

-

5 mM MgCl₂

-

0.2 mM Thiamine Pyrophosphate (TPP)

-

0.2 mM NADH

-

1 U/mL Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase

-

5 mM Ribose-5-phosphate

-

-

Add 20-50 µg of cell lysate to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm (oxidation of NADH) over time using a spectrophotometer.

-

Calculate transketolase activity as the rate of NADH consumption, normalized to total protein concentration.

Expected Outcome: A significant increase in the rate of NADH oxidation in lysates from benfotiamine-treated cells compared to controls.

| Treatment Group | Transketolase Activity (nmol/min/mg protein) | Fold Change vs. Control |

| Vehicle Control | 15.2 ± 1.8 | 1.0 |

| Benfotiamine (100 µM) | 35.8 ± 3.1 | 2.35 |

Table 1: Representative data showing the effect of benfotiamine on transketolase activity in neuronal cell lysates.

Quantification of Intracellular Advanced Glycation End-products (AGEs)

Principle: This protocol utilizes an ELISA-based method to quantify a common AGE, carboxymethyllysine (CML).

Protocol:

-

Culture and treat neuronal cells as described in 4.1, often under high-glucose conditions (e.g., 30 mM D-glucose) to induce AGE formation.

-

Lyse the cells and extract total protein.

-

Use a competitive ELISA kit for CML quantification according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with CML-BSA conjugate.

-

Incubate cell lysates and a CML standard curve with an anti-CML primary antibody.

-

Add the mixture to the coated plate. Free CML in the sample will compete with the coated CML for antibody binding.

-

Add an HRP-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).

-

Measure absorbance at 450 nm. The signal is inversely proportional to the amount of CML in the sample.

-

Calculate CML concentration (ng/mg protein) from the standard curve.

Expected Outcome: A significant reduction in intracellular CML levels in cells co-treated with high glucose and benfotiamine, compared to high glucose alone.

Western Blot Analysis of NF-κB and p38 MAPK Activation

Principle: This method assesses the activation state of signaling proteins by measuring their phosphorylation or subcellular localization.

Protocol:

-

Culture and treat cells as previously described.

-

For NF-κB, prepare nuclear and cytosolic fractions using a commercial extraction kit. For p38 MAPK, prepare whole-cell lysates.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C:

-

Anti-NF-κB p65 (for nuclear fraction)

-

Anti-phospho-p38 MAPK

-

Anti-total-p38 MAPK

-

Loading controls: Anti-Lamin B1 (nuclear), Anti-GAPDH (cytosolic/total)

-

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software. Normalize phosphorylated protein to total protein and nuclear NF-κB to the nuclear loading control.

Expected Outcome: Benfotiamine treatment will reduce the amount of NF-κB p65 in the nuclear fraction and decrease the ratio of phosphorylated-p38 to total-p38 MAPK under stress conditions.

Figure 3: A generalized workflow for investigating the molecular effects of benfotiamine in neuronal cells.

Conclusion and Future Directions

Benfotiamine represents a promising neuroprotective agent with a well-defined primary mechanism of action: the allosteric activation of transketolase. This single enzymatic event triggers a cascade of beneficial downstream effects, including the suppression of toxic metabolic byproducts and the attenuation of inflammatory and apoptotic signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these mechanisms and explore further nuances of benfotiamine's action in various models of neuronal dysfunction.

Future research should focus on identifying the full spectrum of benfotiamine-regulated proteins and metabolites through unbiased 'omics' approaches, further elucidating its impact on mitochondrial function and exploring its potential synergistic effects with other neuroprotective compounds.

References

-

Title: Benfotiamine and its precursors: a patent review Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: Benfotiamine inhibits intracellular formation of advanced glycation endproducts in vivo Source: Diabetes URL: [Link]

-

Title: Benfotiamine exhibits direct inhibitory action on receptor for advanced glycation end products (RAGE) expression and function Source: British Journal of Pharmacology URL: [Link]

-

Title: Benfotiamine protects against blue light-induced retinal damage in vitro and in vivo Source: Redox Biology URL: [Link]

-

Title: Benfotiamine inhibits the AGE-RAGE-induced inflammatory response in human RPE cells Source: Graefe's Archive for Clinical and Experimental Ophthalmology URL: [Link]

-

Title: The emerging role of benfotiamine in treating diabetic complications Source: Current Diabetes Reviews URL: [Link]

A Technical Guide to the Synthesis and Characterization of Novel Benfotiamine Derivatives

Foreword: The Rationale for Innovating Beyond Benfotiamine

Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), represents a significant advancement over its parent vitamin, primarily due to its superior lipophilicity and consequently higher bioavailability.[1][2] Once absorbed, it is converted into the biologically active form, thiamine diphosphate (ThDP), a critical coenzyme for several key enzymes in carbohydrate metabolism.[3][4][5]

The primary therapeutic value of benfotiamine lies in its ability to enhance the activity of the enzyme transketolase.[6][7] This activation effectively shunts excess glucose metabolites, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, into the pentose phosphate pathway.[3] This redirection is crucial as it mitigates the formation of detrimental Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[1][6][8][9]

Despite its proven benefits, the therapeutic profile of benfotiamine is not without limitations. For instance, its ability to cross the blood-brain barrier is negligible, limiting its efficacy for central nervous system disorders.[3] This creates a compelling scientific rationale for the design and synthesis of novel benfotiamine derivatives. The objective is to engineer next-generation prodrugs with tailored properties, such as enhanced tissue-specific targeting, improved metabolic stability, or a modulated pharmacokinetic profile, thereby expanding their therapeutic potential.[10][11][12] This guide provides a comprehensive technical framework for the synthesis, purification, and rigorous characterization of these novel derivatives, grounded in established chemical principles and analytical validation.

Part 1: Synthesis of Novel Benfotiamine Derivatives

The synthesis of benfotiamine and its derivatives is a multi-step process that hinges on the chemical modification of the thiamine molecule. The core strategy involves two key transformations: the phosphorylation of the primary alcohol on the hydroxyethyl side chain and the S-acylation of the thiazole moiety.

Core Synthetic Pathway: A Two-Step Approach

The most common and efficient route involves phosphorylation followed by a pH-mediated thiazole ring-opening and subsequent S-acylation. This can often be performed sequentially in a "one-pot" synthesis, which is advantageous for maximizing yield and minimizing purification steps.[13]

Step 1: Phosphorylation of Thiamine

The initial step is the selective phosphorylation of thiamine to yield thiamine monophosphate. This is a critical activation step that prepares the molecule for the subsequent acylation.

-

Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is a frequently used phosphorylating agent due to its high reactivity.[14][15] The reaction is typically performed in an aqueous medium where POCl₃ first hydrolyzes to form phosphoric acid and HCl, creating the reactive phosphorylating environment. Alternative methods may utilize polyphosphoric acid, which requires higher temperatures but can also be effective.[13][16] The choice of reagent dictates the reaction conditions; POCl₃ allows for lower temperatures but requires careful control of stoichiometry and pH.

-

Self-Validating Protocol: Thiamine Phosphorylation

-

Reagent Preparation: Carefully and slowly add phosphorus oxychloride (1.0 eq) to pre-chilled water (e.g., 0-5°C) with vigorous stirring in a fume hood. An exothermic reaction will occur. Allow the mixture to stir for 30-60 minutes in an ice bath to form the phosphorylating reagent.

-

Phosphorylation Reaction: Add thiamine hydrochloride (1.0-1.2 eq) portion-wise to the stirred phosphorylating reagent, ensuring the temperature remains below 10°C.

-

Reaction Progression: Once the addition is complete, slowly warm the reaction mixture to a controlled temperature (e.g., 50-60°C) and maintain for 2-3 hours.[14]

-

In-Process Control: Monitor the reaction's completion by HPLC. The disappearance of the thiamine peak and the appearance of a more polar peak corresponding to thiamine monophosphate indicates the reaction is proceeding as expected.

-

Completion: Once the conversion is maximal (>90%), cool the resulting pale yellow solution to room temperature. This solution of thiamine monophosphate is typically used directly in the next step without isolation.

-

Step 2: Thiazole Ring Opening and S-Acylation

This step introduces the desired acyl group, which confers the lipophilic character to the derivative. For novel derivatives, substituting benzoyl chloride with other acyl chlorides (e.g., palmitoyl chloride, nicotinoyl chloride) or anhydrides is the key point of modification.

-

Causality of Experimental Conditions: The reaction is performed under alkaline conditions (pH 8-10).[14][16] The hydroxide ions catalyze the opening of the thiazole ring at the C2 position, exposing a reactive thiol (sulfhydryl) group. This nucleophilic thiol then attacks the electrophilic carbonyl carbon of the acyl chloride. Low temperature (0-5°C) is critical to prevent the hydrolysis of the acyl chloride reagent and to control the exothermic nature of the acylation reaction.[14]

-

Self-Validating Protocol: S-Acylation

-

pH Adjustment: Cool the thiamine monophosphate solution from the previous step in an ice-salt bath to 0-5°C. Slowly add a chilled solution of 15-20% sodium hydroxide (NaOH) dropwise to adjust the pH to 8-9, monitoring constantly with a calibrated pH meter.[14]

-

Acylation: While maintaining the temperature and pH, add the desired acyl chloride (e.g., benzoyl chloride, 2.0 eq) dropwise. The pH will tend to decrease as the reaction produces HCl; continue to add NaOH solution as needed to maintain a stable alkaline pH.[14][16]

-

Reaction Monitoring: The reaction is typically rapid. Monitor by TLC or HPLC to confirm the consumption of thiamine monophosphate and the formation of the less polar S-acyl product.

-

Work-up and Isolation: Once the reaction is complete, continue stirring for an additional hour. Adjust the pH to 3.5-4.0 with a dilute acid (e.g., HCl).[14] This neutralizes the phenoxide and protonates the phosphate group, causing the desired benfotiamine derivative to precipitate out of the aqueous solution.

-

Purification: Collect the crude solid product by suction filtration and wash with cold water. For enhanced purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified using column chromatography.

-

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of benfotiamine derivatives.

Data Presentation: Synthetic Approaches

The following table summarizes various reported methods for the synthesis of benfotiamine, which can be adapted for novel derivatives.

| Starting Material | Phosphorylating Agent | Acylating Agent | Key Conditions | Reported Yield | Reference |

| Thiamine | Phosphorus Oxychloride | Benzoyl Chloride | Phosphorylation at 60-70°C; Acylation at 0-5°C, pH 8-9 | 74-85% | [14] |

| Thiamine | Polyphosphoric Acid | Benzoyl Chloride | Reaction with PPA, then acylation under alkaline conditions | >65% | [13] |

| Thiamine Mononitrate | Phosphoric Acid / PCl₃ | Benzoyl Chloride | Generation of pyrophosphate and HCl in situ | Not specified | [17] |

| Thiamine Monophosphate | N/A | Benzoyl Chloride | Direct acylation at pH 8-10, 0-5°C | ~75 g from 100 g starting material | [16] |

Part 2: Characterization of Novel Benfotiamine Derivatives

Rigorous characterization is a non-negotiable step to confirm the chemical identity, structure, and purity of the newly synthesized derivative. A multi-technique approach is required for a self-validating data package.

Visualization of the Characterization Workflow

Caption: Logical workflow for the comprehensive characterization of a novel derivative.

Analytical Methodologies and Protocols

1. Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the synthesized compound and is used for in-process control.

-

Causality of Method Design: A reverse-phase C18 column is ideal for separating benfotiamine derivatives from more polar starting materials (thiamine) and non-polar by-products. The mobile phase typically consists of an aqueous buffer and an organic modifier (methanol or acetonitrile). An ion-pairing agent like 1-octane sulfonic acid may be added to the buffer to improve the peak shape of the phosphorylated, ionic analyte.[18] UV detection is effective as the pyrimidine and benzoyl moieties are strong chromophores, with a maximum absorbance often observed around 244 nm.[18]

-

Self-Validating HPLC Protocol

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[18]

-

Mobile Phase: Isocratic mixture of Buffer:Methanol (e.g., 80:20). Buffer: 1.17 g/L 1-octane sulfonic acid sodium salt in HPLC-grade water, with 10 mL/L triethylamine, pH adjusted to 2.0 with phosphoric acid.[18]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 244 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the derivative and dissolve in the mobile phase to a final concentration of 0.1 mg/mL.

-

Validation: The system is considered valid if replicate injections of a standard show a relative standard deviation (RSD) of <2.0%, the theoretical plates are >2000, and the tailing factor is <2.0.[18] Purity is determined by the area percentage of the main peak.

-

2. Structural Elucidation: Spectroscopic Techniques

-

¹H-NMR Spectroscopy: Provides detailed information about the proton environment in the molecule.

-

Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Expected Signals: Key resonances for benfotiamine include singlets for the methyl groups, triplets for the ethyl side chain, and distinct signals in the aromatic region for the pyrimidine, thiazole, and benzoyl protons.[14] The appearance of signals corresponding to the new acyl group and shifts in adjacent protons would confirm the synthesis of a novel derivative.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Protocol: Introduce a dilute solution of the sample into an electrospray ionization (ESI) source coupled to a mass analyzer.

-

Expected Result: The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the successful incorporation of the new acyl group.

-

-

FT-IR Spectroscopy: Identifies the presence of key functional groups.

-

Protocol: Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.

-

Expected Bands: Strong absorption bands indicating C=O stretching (from the S-benzoyl ester), P=O stretching (from the phosphate group), and C=N/C=C stretching from the aromatic rings are expected.

-

3. Physicochemical Characterization

-

Melting Point (MP): A sharp, defined melting point range is a classic indicator of high purity for a crystalline solid.[14][16]

-

Differential Scanning Calorimetry (DSC) & X-Ray Diffractometry (XRD): These techniques are crucial for identifying different crystalline forms (polymorphs).[19] Polymorphism can significantly impact critical drug properties like solubility and dissolution rate, making this analysis vital for drug development.[20]

-

Solubility Studies: The solubility of a novel derivative must be determined in pharmaceutically relevant media (e.g., water, simulated gastric fluid, simulated intestinal fluid) to predict its oral absorption characteristics.[20][21]

Data Presentation: Key Characterization Parameters for Benfotiamine

| Technique | Parameter | Expected Result for Benfotiamine | Rationale / Confirmation |

| HPLC | Purity | >99.0% (Area %) | Confirms purity and suitability for further studies. |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 467.1 | Confirms the molecular weight of the S-benzoyl thiamine monophosphate structure. |

| ¹H-NMR (CDCl₃) | Chemical Shifts (δ) | ~2.2-2.6 (s, CH₃), ~7.4-7.6 (m, benzoyl H), ~8.7 (s, pyrimidine H) | Confirms the presence and connectivity of key structural protons.[14] |

| FT-IR | Wavenumber (cm⁻¹) | ~1660 (C=O, ester), ~1250 (P=O, phosphate) | Confirms the presence of essential functional groups. |

| Melting Point | Range | 164-165°C | Indicator of purity.[14] |

Conclusion and Future Directions

This guide has outlined a robust and scientifically-grounded framework for the synthesis and characterization of novel benfotiamine derivatives. By systematically modifying the S-acyl group, researchers can create a library of new chemical entities with potentially superior pharmacological properties. The causality-driven protocols and multi-faceted characterization workflow described herein provide a self-validating system to ensure the production of high-quality, well-defined molecules.

The successful synthesis and characterization of these derivatives is the foundational step toward addressing the current limitations of benfotiamine. Subsequent in-vitro and in-vivo evaluations will be necessary to determine their true therapeutic potential in areas such as diabetic complications and neurodegenerative disorders, where thiamine metabolism plays a critical role.[2][22][23]

References

- Balakumar, P., Rohilla, A., & Krishan, P. (2008). The multifaceted therapeutic potential of benfotiamine. Pharmacological Research, 57(6), 355-363. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvG4vqvFe530yv7rIMunXmSZyHYFKUeAQQRoNIavcq91O1S5OjB2E1yFfpQ6ahmn9LGuwTViEvFIHjU3ByN_cb2hJkk_YMzieyKAjJibwg4dGd07wQv3J7ykN-S1milk5sll000GcRObedNUU=]

- Stirban, A., Negrean, M., & Stratmann, B. (2006). Benfotiamine in the treatment of diabetic polyneuropathy. Deutsche medizinische Wochenschrift, 131(41), 2231-2235. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfXSOw9bdkKsm07jOjhGRwCZLSWEuxE_Y8Jy6iqBtRXI68saR5aswY1LJXgoB0HMwWiqmMje5NkIOTTnWEZsZJ9LgonXtVjHUa4g3yvTqh8497Qr_GJVbGMY0Yz_Y6yFJXuArgGJIVC7FrWys=]

- Patsnap Synapse. (2024). What is the mechanism of Benfotiamine? Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Rqd8V22zcKPSxCMLFUSAtInb_nGPYshUeX2WVeMRicIqLsHoPfwSYQgHkgNNYs6vGh1A_tNW4keYukVYrDBFU5OoOfLRfP3N_k1cMlsIRHhdYy7LkQs_sycCzIxsYlkEdGBcQvJSI23uLykD3ZwieUXMc7PLejYGR8VLBVI44SMMEYA=]

- Wikipedia. (2023). Advanced glycation end-product. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwYzJ74YvtHNTWZ4AroF3WdEsrquhWpux9NTOmvR9f5PDgS5rqtP7-v5Ukl6D2t5W-6ylWKlx3teK70izy5VMWO-IlnMu7s_d71LubPfhn4-r3mct67hYZjCnfCasTAxRxdyvNmIef_3MA0Pw_0gcaXSiDmDBmgQ==]

- Dariya, B., & Nagaraju, G. P. (2020). Advanced glycation end products in diabetes, cancer and phytochemicals as antagonists. Drug discovery today, 25(9), 1634-1643. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHicZezpddBZdjG082VnqpEzwyb4Hja5bb0csGXwkvEeGaxoaFhCecrSiUDpdZAsmQ9WLJo67vocl3PEDWJ3hWo_HwneIv8FNvGXTrBy644n9I-4PosU3-_tS1P6WBz2cr_37cZ]

- News-Medical.Net. (2019). Benfotiamine Health Benefits and Side Effects. News-Medical.Net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLUDzlESKOs-Bj4yfX8wSp1N_9NMpPH3WAgQMBwK4CgTNWZZZGnDnoOJqrz2W98DJubLZGEA38JEzzOcRfVvEk3WYGhozJsBU5IfKyCnkuxfWLif8XzUBU8O5BqQXiKY1fX0iJUAx3MZc7gTtiWZKNSRZY2rKLgP97Cfm0KSaPZin1VirPzK0xjr89CVL2E7MN]

- Semba, R. D., Nicklett, E. J., & Ferrucci, L. (2010). Does accumulation of advanced glycation end products contribute to the aging phenotype?. The journal of gerontology. Series A, Biological sciences and medical sciences, 65(9), 963-975. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZhP8U6cmpsBOroajfyhk_qnbXnTeo4JnPQzyANAEMYEYY8B61Bqv7ossramRUBiVj1ZDJta42A9SNca9wfqhC1OU4bsQip85nnrVEgoJQRBZ0Z0djOh31eTJsPzKiOwbLA1Si8ySch_wy6UGnvz2-7sjmwH4WuGww-ocUaR1h]

- Uribarri, J., Woodruff, S., Goodman, S., Cai, W., Chen, X., Pyzik, R., ... & Vlassara, H. (2010). Advanced glycation end products in foods and a practical guide to their reduction in the diet. Journal of the American Dietetic Association, 110(6), 911-916. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzPypCCiQPBmm4ALvA-WJ0hH2EzIQO0hg3bpvXF3PwSgdAbx5kzK1RzehR9kjGNGzm1_RLkEiJsunvchVjtmY_BCitmLqtSEu6AY5W0838s5MuMZy4uEFeQ6c_n3pJdkCNXqF8]

- Patsnap Synapse. (2024). What is Benfotiamine used for? Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7GKbCgdfnEL669nHjcCNzkozAMaOOIt57unEVch2ra-FaqzmTJMhlvFWbWXeqtu2Z-1eZVbKWg4ZItTLx0rNv-_U3ntPW9qVJ4B8LpAxUwzfFgtbB9_fB1PewNL04M1l1VKXiX0NLGsLS9sp3VA9leTaaK3SP7EXtK7EY]

- Health Orchard. (2024). Benfotiamine: Guide. Health Orchard. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFehUob-uTE2HjTLjKDhM6t_HM-PzIkOtEvAl2duffNAczXsK0j5Fx-8uouPUf5rIM-L2g99acw9cywqEo3e956vOLbJlYKioT_fCbTZuEMx8nARQ9YGE8r1zZMhYwgZuGE-9rh3hyJ0JxwnvVi8EZycgbuqUAgJmUJ23SeEPvzVunmyKdyRw==]

- Du, Q., Wang, H., & Xie, J. (2011). Thiamin (vitamin B1) biosynthesis and regulation: a rich source of antimicrobial drug targets?. International journal of biological sciences, 7(2), 146. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwhHWXcE9QmbkKuKkieg3GamY1ziecxAwXL3hknK3AWs9zzFUQjaQ-UoBVKoTiTeUcvmSF3aaY53JWT89XqyhdGYO7Mp3q2-LsX0SGPImcq8MfGLBAx9af4V2rRuJ-TiQMC6sCWi43QLBbCI0=]

- Wikipedia. (2023). Thiamine pyrophosphate. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHErXNUHVa-DbScdYVYFJxflPnV71RiXerG_t52Tr5VRLMHqWIQp7aJX-TZB2tL26sHK8141sMY6KXcJTClCTfjUSh0LQU3Z66CQ-3Ms3-BWxLzLQqn2tiJO3wpMCYdBK0tXtFn-8x3Frk9OnT-hhk=]

- Alzheimer's Drug Discovery Foundation. (2016). Benfotiamine. Cognitive Vitality Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVru_l1ZIO5n5HtweozzFXU2JQFZjlfNn_FScKuA1J8NUzudmEzsNgpMgPdeqnUyd8masCatxr-zuPohJFbc_OE7OG9J6LPPaKKeYt7YsU3A5gQUrj5f4_qNrZXzBs_TU0yvFpTPAWZijh2MRYXQa8eoWK3xBTTBtd3Q-zBhGK5CNepcQ-FI5H_VLrOBa_UBwOIeYvA8r5B7RB9faK1Zp_GO7XBW_q_iHEgqZF]

- Fitzpatrick Lab, UNIGE. (2025). Vitamin B1 Biosynthesis. University of Geneva. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-4Y9femw7GlLlWiFpDRViHm4QN8G3P2D5b40Y3D4Fj5GqFcJ6HPNsLSUbeRSe6kvBvo019F_wfKGHU-rm2lZ9qis5k0jAxiEzfRQeBy9Iil03jiQoRVeh8P7XatqJ1nQOAfYZyrJ88IsJztEuu5tUcYQTjmpMuF87k2uspZk]

- Linus Pauling Institute. (2023). Thiamin. Oregon State University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB4EfPbqp9FHb4mnEPqlTsMNNhF56ljFJXXkcxrpD8RF4PZzByYoYIR2RVHuuRiR10e7c5EzpiIH9MVIrN8a3sikbhXqna-GLNlo4ILJ44utR1aNHBbsQUDNl9L7fBu4A_F-LvA9wPkeMerA==]

- Goizueta Alzheimer's Disease Research Center. (2025). Recruiting people with early Alzheimer's Disease for a clinical trial evaluating benfotiamine. Emory University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1DqW6bgRjamMIU4Gp6U9taBdK06qdKOvolmouKQhoUjCrH9Ogup_2T5ft0_mJn6NL8ZlsByOT1B_WrECIipLqoE5GUPwdAo82KiUDqMxFT4YLMR4ymoJ9oUbBXV2pEG7Cf3iLwIDFBozl6PYOdTZck4X7l8hgeF330zNZOGouxHbqyvRDc0UEtjU=]

- The BenfoTeam Study. (n.d.). BenfoTeam Clinical Trial. BenfoTeam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuG-_buSgnt6qLCTOIb4jpaWGyVOE_zfIC_YezR5RK7BdhSy71sBT9yMP9I6wqapfhkvbN_AUzvF9yVqyL6z9d7Um7zU9OjaVUrs4ULJWVfviPmyqa]

- Google Patents. (2013). CN102911208A - Method for synthesizing benfotiamine. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb7Qx9CCXHk4pt3lNeWpQFCFTbORmCapxgtpfvQEZzz2JN6Q3homwQJ0ttzYt2By7WYJjaVqJRab5wZsW79rg0Oq_b_mLBcWoxY_--vCrlNwd-2xFrbliUOdfEqWB0NjZi_9UPwuSPa_8=]

- Studypages. (n.d.). A Trial to Evaluate the Safety and Efficacy of Benfotiamine in Patients With Early Alzheimer's Disease (BenfoTeam). Studypages. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNWaN46_QDFDOd4ChSt13Rt6BF2-HaaDNyztF9pNrFarxu4WUXZPfqbTpAjE3O1XTLU1euKLxdfBkk_kuPfxG1PKJsd7zDn6D9YvbPYlAfkVb8v2nrbo1CsLjl18LFOA8OLFRTFpwLP2_1qRQr_aZ3T9JNZWwsUThtQqq875qBKrmaT5n0oDMkhTHnxy1at_orMUNgpxXUEBuFGIYKbso5rG189tcvvsJDV1P9-EEodnZO7nyfHbeNd8JKlgvFSuE1WV4rhtygchW0o75a]

- Google Patents. (2013). CN102911208A - Method for synthesizing benfotiamine. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmbJxxKPqTdmpAoaIWW8_u-tPu1URHdXhunZ5HziBigvv_xvnB24-zu3gmL7B-zVREjyGktDODdtgnUZ5BsasFcwSNQFzhbkwmPAVbmJvZBwVCeavzzSAjFnkN5agWmzaFMwJLqjGW4l7Tv0o=]

- Stirban, A., Pop, A., & Tschoepe, D. (2018). BOND study: a randomised double-blind, placebo-controlled trial over 12 months to assess the effects of benfotiamine on morphometric, neurophysiological and clinical measures in patients with type 2 diabetes with symptomatic polyneuropathy. BMJ open, 8(8), e020352. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwWowqWBOzJ8KgsmjpOCr9V8VAKqoioQMuaAVkrGZuxT6ytZnXxjslHfsNtORjqFhlUBhMd_Dg7GNUm9QRsgi5f_OToTnIbFcKfgXix1mZgVzIuPoE6oIMdxiof1n4yrrBoEZQ4lcEzy1odNY=]

- Xu, Y. (2017). Study On The New Synthesis Process Of Benfotiamine. Globe Thesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF0j7b67M4OlZk_YIAiejuFytxxhtafIBOfWbtvZLpdj8n2gYzdW37Jg0E9BAYz6bfuB6HRAHXF77gVXX_JEtubTArdUK1-pulK29u7pwYcv9yxp-e8JQjxiwOIAVrhgm48TY8UEJCORWT]

- Saccharomyces Genome Database. (n.d.). Gene Ontology Term: thiamine diphosphate biosynthetic process. SGD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeC7HZtzK2UrhcCrxkCSIv4HlYc_Oiv25KfwRIWmaZcRAphscmNkhDga9BCnT67cs19xwiGDmfGmymBSN3b0SgEEFWsWjPzex3VuQRbz_aKozkZVf4p8JYDJmGNBworiSZF9Cj]

- Google Patents. (2015). CN104418889A - New benfotiamine synthesis method. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN4M6V1VoP-9VkTwFDyUrZIeULn5pRjjEV7Fw2BASc6oJfpGJXrBi3up-l1VjPwVnp2bMMQt1lsAMP_R68TVNsGwS7Cgby43AxNFIMj1q10k0fw8DvbFCkkVuj7nkExRWjoWqAh2sjHNNQtMA=]

- World of Molecules. (2016). Benfotiamine. World of Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG3MDwjC8i7xSLEy6wHeZ6FxGXM5qcuGi0jryTshvkU5CuWwXiC2Qyw4ex_WEeCDD4hKGI4Ub-48fwiodv9BAzp3IgUhng9B8tIBKYK06spnJEuda43Naa1UKoh-2u-adDI5P19Vym-hbs0hvL16tE]

- Sravani, B., & Deveswaran, R. (2013). Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 699-703. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCxBHmpB8xkhk3lSDwZajUqqm2l6oOYcsh5xNvp04m1NtGU_vjPl3zWyWa9tZ9wHPb3KInnAucWbABvLxu-53czOGnfq75XUtI-xqWZdhZ1WdqC3pVeTBehySHvBjqRAZnMoo912qDEjb_Mb8=]

- Google Patents. (2017). US9718846B1 - Crystalline polymorphs of benfotiamine, process for preparation and its use thereof. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaUSKQMEfzWfs_7HRG_5SBeWewa18gVQ-yGC0YOIzLcKs7zG3BIaSDGZDMsmyOrcVh3yHJ0lxJsVuvimDrohI34rtzFGdtaPDHMdqJUOOGgUTD1pDlWhDfI4xoqQMTKK0pmRjeovmkojOrfQ==]

- BenchChem. (2025). Strategies for enhancing the bioavailability of Benfotiamine in research models. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOzDWP1xEcMBr6-iZRAiMzsj8DoEkInb57vUXn49gbCu1vMASSndTlenqxHi-Ut0N0XYkb4wjy7JVZDMpKIVrX5CAWVHXJZgzdF4fTBsOrYq802lNWkVrkGO96EBVERYIbH62Zf_lsSCVQpow3DKgtqU5SWMjj1b14FGzqFS67DVlIYpyoITvz1t-KykI-1r_aYSkOGKGegZhLeto5AqPu7gzWrLdsF1W4FqvG]

- National Medicines Laboratory, Nepal. (n.d.). Analytical profile of Benfotiamine Capsules. Department of Drug Administration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtAC5TxLPRnviUYnCvxYT-HzyNvvbrM6eJyjwLxtv7OYlSiOyYoY04XSXJhxrV4fIUe-WsBXeuLecQpqCZlqKSoGCDs2BWwKji9JAoWj_atjL9C6GgHQNHgx5Q_yDhX8FL_OJWbOA41jV_1wC330PJ1r3CwROr87hjfc9aUNTZEPn9w79eGjwIZuE=]

- Kurz, M., & Scriba, G. K. (2000). Drug-phospholipid conjugates as potential prodrugs: synthesis, characterization, and degradation by pancreatic phospholipase A (2). Chemistry and physics of lipids, 107(2), 143-157. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsMEa3qeSGCjIZzzUlm5NfEBpnuXNQScpqkueJVzq4WjVUT3EbRMbHunp8U8NICKupdyR41S2aS_9yrfo4wB2FBS0lXFeXdIgHYC3TLPZBnhkpGgbjwEfnRS-NOCLE7VDlpLPk]

- Al-Tannak, N. F., & Al-Khdhair, A. W. (2022). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 27(19), 6528. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5gAX23qh7HZhnooYWk2x0dD5NytHAWNCYzfvjAk0hrzpGDqFqhVVLlMmmYalccgZaFtARQfG6DLfSaMz438-6nlO-oziRvNDyS8x6NtKEPgpIDXoBLNKgMvmdJwtTRg8PQg==]

- Salomatina, O. V., Belyanin, M. L., & Luzina, O. A. (2020). Synthesis of Novel Thiazoles Based on (+)-Usnic Acid. Chemistry of Natural Compounds, 56(5), 856-859. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZoHdd3UYB2IWFbePO64sysMp3bAAYqWHOSdijK_IfUxM-zN3ViSPXROWHEmRxQ2ICPrjvksbX-RrZMfj34fDZAmFq5H2CAPA4aqWlrSQXi9-Ihj4FkE1dJhD7gIbUhiucsnyA5cs=]

- Ibrahim, I. M., Bade, A. N., Lin, Z., Soni, D., Wojtkiewicz, M., Shetty, B. L. D., ... & Gendelman, H. E. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. International journal of nanomedicine, 14, 6231. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE174ArMXy49xtkkLbKB-M-usPVdRmMS85-HmP6yKFiUOLa40jwUV8wbnsbij6V_Nh9FYGpiWCqObrENqd0Bqyv80ztfXQZBoWydIryY-fGpk0Yq1gNRytdinHdCzpcVZxsabYu]

- Shcherbakov, S. V., Shcherbakova, I. V., & Shults, E. E. (2021). A Novel Approach to the Synthesis of 1, 3, 4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1263. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOCUFhRHLBdz_W3dEa58kWQGLY5Ym8HZGUlebfJbWJJo3Xl4oItZg7iUCh9HwX9M7Jq5BMyaYC9D5g9fhBwZ2OykK1VPsJRFqDI_cbR107dLM6Ld6nUpsgdU3ni2OrEFzqiVuQowK7l2uACICeg-a59bu9xCq0qLwAKDoQKyjTP7zUacCM_j3OwI0jXTQRw4XKT_QxkHFRAnLvXY6Hbx0bEMU-fAPKOr7ZYBUz5uaqYh0wLvZRXg==]

- Koshti, S. M., Patil, P. A., Patil, C. B., & Patil, A. S. (2017). Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Derivatives of Carvacrol. Der Pharma Chemica, 9(12), 80-84. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEM07-o2vagAxUX2ITRA2F1y2vhsrWD0gL_KsY1T11m7j4x6WAX-NTu-z9it_m8ctrb50UDDI2FrjPsJTyqIAPLUxxzY81HZvSHqn3OnQ9yfGkWoXSLKC-byYmPzzuYaYpHygfq1pJpd5sJ9qRRCmIiHV-NR9aQ1Q3F0IUg3uN5i1oQ9fdhBadtN-nXdAAFvRFYjo8GZ1QIpeyg-mEtHBJTjrnzw1fD24_tfC-duRBU2Zsdqyq_boUKzXt06qYepeJyWeky5Rpqb7jrnJtjIJ-_BbvzA==]

- Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs for amines. Bioorganic & medicinal chemistry, 16(14), 6737-6749. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5wPVAVeE7nS-P-TrFhmsuut6WJWGQdoX7jylDbyjY0gyXcqhl_nHDW0PU6CnwYm_CxrUXwu3H13tey5GsI9r9HcpjTJgLk3tFVYtHGEtyTBmzuNNSJk1h3YUehnUmSDuLL8T9wHPCvVK7BG0=]

- Wang, Y. C., Kumar, V., & Hsieh, P. C. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1, 1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 1-12. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVfYkGJhx6prmcKY185XapMgPXJTSaV5giPU08n4Rx9ci5dJDNaBhznZw2esXhtzIQFHTC0cutYIIE16WHpsa3qe3F7fLXtCLphcIhouwVGFwB8VI2pqfPx4MPIU8izaiw8svqYQPyWaC8pGA]

- Shcherbakov, S. V., Shcherbakova, I. V., & Shults, E. E. (2021). A Novel Approach to the Synthesis of 1, 3, 4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1263. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKhbNxvLlXapiPtThBZzyfan7tc8AFBUfSD8pEXIx3MjkChkV3cUkKeo8pHnYHREaGBk3HOPxd_GsP8lIwJJRGgfSAVk__VnNzWYpPkAJz_O8c5sy-6JvAhJszVx2d-yjBB5E5]

- Hemenway, J. N., Nti-Addae, K., Guarino, V. R., & Stella, V. J. (2007). Preparation, characterization and in vivo conversion of new water-soluble sulfenamide prodrugs of carbamazepine. Bioorganic & medicinal chemistry letters, 17(23), 6629-6632. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaj0RADlQsLUcCeEKfocy0mlztXetyLvirBWrqCBKzDcOcKmmk9FtpOuy1BdaTDQfVtrBO3nfy0RO7i3JqVWPzByvL-K_xqGbT-acBvE6ihjV2HOOloGWfCFY4lYRMEi5Q7GsA]

Sources

- 1. news-medical.net [news-medical.net]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. What is the mechanism of Benfotiamine? [synapse.patsnap.com]

- 7. What is Benfotiamine used for? [synapse.patsnap.com]

- 8. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 10. Drug-phospholipid conjugates as potential prodrugs: synthesis, characterization, and degradation by pancreatic phospholipase A(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globethesis.com [globethesis.com]

- 14. Method for synthesizing benfotiamine - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN102911208A - Method for synthesizing benfotiamine - Google Patents [patents.google.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. CN104418889A - New benfotiamine synthesis method - Google Patents [patents.google.com]

- 18. giwmscdnone.gov.np [giwmscdnone.gov.np]

- 19. US9718846B1 - Crystalline polymorphs of benfotiamine, process for preparation and its use thereof - Google Patents [patents.google.com]

- 20. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Recruiting people with early Alzheimer's Disease for a clinical trial evaluating benfotiamine | Emory University | Atlanta GA [goizuetabrainhealth.emory.edu]

- 23. BenfoTeam Clinical Trial - The BenfoTeam Study [benfoteam.org]

The Superior Bioavailability and Pharmacokinetic Profile of Benfotiamine: A Technical Guide

Introduction

Thiamine (Vitamin B1) is an essential micronutrient, pivotal for carbohydrate metabolism and neuronal function. Its clinical utility, however, is often hampered by low bioavailability when administered orally in its common water-soluble form, thiamine hydrochloride. This guide provides an in-depth technical exploration of benfotiamine, a synthetic, S-acyl derivative of thiamine, designed for enhanced lipophilicity and, consequently, superior absorption and bioavailability. We will delve into the pharmacokinetic intricacies of benfotiamine, its metabolic journey to the active coenzyme thiamine diphosphate (TDP), and the validated analytical methodologies crucial for its study. This document is intended for researchers, drug development professionals, and clinicians seeking a comprehensive understanding of benfotiamine's distinct advantages.

The Physicochemical Advantage of Benfotiamine

Standard thiamine hydrochloride is a water-soluble molecule, and its absorption in the small intestine is limited by a saturable, carrier-mediated transport system.[1] This transport mechanism becomes a bottleneck at higher doses, leading to diminished fractional absorption and suboptimal plasma concentrations. Benfotiamine (S-benzoylthiamine O-monophosphate) was synthesized to circumvent this limitation. While sometimes referred to as "lipid-soluble," it is more accurately described as a lipophilic prodrug.[2][3] Following oral administration, benfotiamine undergoes enzymatic dephosphorylation in the gut to form S-benzoylthiamine, a lipid-soluble molecule that is readily absorbed via passive diffusion across the intestinal epithelium.[2][3] This bypass of the saturable transport system is the cornerstone of its enhanced bioavailability.

Metabolic Activation and Distribution

Once absorbed, S-benzoylthiamine is transported via the bloodstream to various tissues, with erythrocytes and the liver being primary sites of its conversion to thiamine.[2][3] This conversion is catalyzed by thioesterases, which cleave the S-benzoyl group. The liberated thiamine is then available for phosphorylation to its biologically active forms: thiamine monophosphate (TMP) and, most importantly, thiamine diphosphate (TDP), the active coenzyme for key enzymes in carbohydrate metabolism.

The metabolic cascade of benfotiamine can be visualized as follows:

Caption: Metabolic pathway of benfotiamine from oral administration to its active form, TDP.

Pharmacokinetic Profile: A Comparative Analysis

Numerous studies have demonstrated the superior pharmacokinetic profile of benfotiamine compared to thiamine hydrochloride. Oral administration of benfotiamine leads to significantly higher plasma and tissue concentrations of thiamine and TDP.

Bioavailability

Clinical studies have consistently shown that benfotiamine administration results in a substantially higher bioavailability of thiamine. For instance, one study reported that the bioavailability of thiamine from benfotiamine was approximately 3.6 times higher than that from an equivalent dose of thiamine hydrochloride. Another study in healthy Chinese volunteers reported that the relative bioavailability of thiamine in plasma after oral benfotiamine was 1147.3 ± 490.3% compared to thiamine hydrochloride.[4][5][6]

Plasma Concentrations and Time to Peak (Tmax)

Following oral administration of benfotiamine, peak plasma concentrations of thiamine are reached relatively quickly, typically within 1-2 hours.[2][7][8][9] The subsequent metabolites, TMP and TDP, exhibit a delayed Tmax, with TMP peaking around 3.5 to 8.0 hours and TDP reaching its maximum concentration between 8.0 and 24.0 hours post-administration.[7][8] This sustained elevation of the active TDP form is a key therapeutic advantage of benfotiamine.

| Parameter | Benfotiamine | Thiamine Hydrochloride | Reference |

| Relative Bioavailability (Thiamine in Plasma) | ~1147% | 100% | [4][5][6] |

| Peak Plasma Thiamine (Cmax) | ~5 times higher | Baseline | [2] |

| Tmax (Thiamine) | 1.0 - 2.0 hours | Variable | [7][8] |

| Tmax (TMP) | 3.5 - 8.0 hours | Not applicable | [7][8] |

| Tmax (TDP) | 8.0 - 24.0 hours | Not applicable | [7][8] |

Table 1: Comparative Pharmacokinetic Parameters of Benfotiamine and Thiamine Hydrochloride.

Experimental Protocols for Pharmacokinetic Assessment

The robust evaluation of benfotiamine's pharmacokinetic properties relies on well-defined and validated experimental protocols. Below are representative methodologies for preclinical and clinical investigations.

Comparative Bioavailability Study in a Rodent Model

This protocol outlines a typical crossover study design to compare the bioavailability of benfotiamine and thiamine hydrochloride in rats.

Caption: Workflow for a comparative bioavailability study of benfotiamine in a rodent model.

Step-by-Step Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.[1] Animals should be acclimatized for at least one week under standard laboratory conditions.

-

Dosing: A crossover design is optimal. Animals are fasted overnight and then administered either benfotiamine or an equimolar dose of thiamine hydrochloride via oral gavage. A typical dose for preclinical studies is in the range of 100-200 mg/kg.[10][11][12]

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Plasma and erythrocytes are separated by centrifugation. Samples should be stored at -80°C until analysis.

-

Washout and Crossover: Following a washout period of at least one week, the groups are crossed over to receive the alternate treatment, and the blood sampling procedure is repeated.

-

Tissue Harvesting (Optional): At the end of the study, animals can be euthanized, and tissues such as the liver, kidney, and brain can be harvested for analysis of thiamine and its metabolites.[1]

Analytical Methodology: HPLC with Fluorescence Detection

The gold standard for the quantification of thiamine and its phosphate esters in biological matrices is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, following pre-column derivatization to thiochrome.[13][14]

Step-by-Step Protocol:

-

Sample Preparation:

-

Thiochrome Derivatization:

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.[1]

-

Mobile Phase: A gradient or isocratic elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed.[13][15]

-

Detection: A fluorescence detector is set to an excitation wavelength of approximately 375 nm and an emission wavelength of around 435 nm.[13]

-

Quantification: The concentration of thiamine and its metabolites is determined by comparing the peak areas of the samples to those of known standards.

-

Method Validation: The HPLC method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to established guidelines.[17][18][19]

Human Pharmacokinetic Studies

Clinical trials in human subjects are essential to confirm the pharmacokinetic properties of benfotiamine. A typical study design is a randomized, double-blind, placebo-controlled trial.[7][8]

Key Components of a Human Pharmacokinetic Study Protocol:

-

Subject Population: Healthy volunteers are typically enrolled.

-

Study Design: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted to assess dose-proportionality and accumulation.[7][8]

-

Dosing Regimen: Doses ranging from 150 mg to 1200 mg have been evaluated in clinical trials.[7][8]

-

Pharmacokinetic Sampling: Serial blood samples are collected over a 24-48 hour period after dosing.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life (t½).

Conclusion

Benfotiamine represents a significant advancement in thiamine supplementation, offering demonstrably superior bioavailability and a more favorable pharmacokinetic profile compared to conventional thiamine salts. Its unique absorption mechanism via passive diffusion of its lipophilic metabolite, S-benzoylthiamine, allows for a more efficient delivery of thiamine to the body. The resulting sustained elevation of the active coenzyme, thiamine diphosphate, in tissues underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and clinical application of benfotiamine.

References

-

Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue. Scirp.org. Available at: [Link].

-

Development and validation of a reverse phase-high performance liquid chromatography method for estimation of Thiamine diphospha. [No primary source name]. Available at: [Link].

-

Preparation of blood samples for quantification of Vitamin B1 (thiamine-di-phosphate) and Vitamin B6 (pyrodoxal-5-phosphate) using the epMotion® 5075. Eppendorf. Available at: [Link].

-

Simple HPLC Method with Internal Standard for Evaluation of Vitamin B 1 Status By Use of Whole Blood. ResearchGate. Available at: [Link].

-

Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics. PubMed. Available at: [Link].

-

(PDF) Validation of HPLC method for determination of thiamine hydrochloride, riboflavin, nicotinamide and pyridoxine hydrochloride in syrup preparation. ResearchGate. Available at: [Link].

-

Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. SciSpace. Available at: [Link].

-

International Journal of Pharmaceutical and Phytopharmacological Research (eIJPPR) Development and Validation of RP-HPLC Method. [No primary source name]. Available at: [Link].

-

Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. ResearchGate. Available at: [Link].

-

A simplified HPLC method for thiamine and its phosphate esters in whole blood. [No primary source name]. Available at: [Link].

-

Do you know a protocol for the analysis of thiamine (vitamin B1) in foods using HPLC? ResearchGate. Available at: [Link].

-

Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. PubMed. Available at: [Link].

-

Thiamine and benfotiamine improve cognition and ameliorate GSK-3β-associated stress-induced behaviours in mice | Request PDF. ResearchGate. Available at: [Link].

-

(PDF) Oral benfotiamine reverts cognitive deficit and increase thiamine diphosphate levels in the brain of a rat model of neurodegeneration. ResearchGate. Available at: [Link].

-

Oral benfotiamine reverts cognitive deficit and increase thiamine diphosphate levels in the brain of a rat model of neurodegeneration. PubMed. Available at: [Link].

-

Thiamine and benfotiamine: Focus on their therapeutic potential. PMC. Available at: [Link].

-

Benfotiamine Supplementation Increases Thiamine in Muscle of Endurance-Trained Mice and Affects the Energy Metabolism. NIH. Available at: [Link].

-

(PDF) Pharmacokinetic Study of Benfotiamine and the Bioavailability Assessment Compared to Thiamine Hydrochloride. ResearchGate. Available at: [Link].

-

Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of Benfotiamine in Healthy Subjects. PubMed. Available at: [Link].

-

(PDF) Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of Benfotiamine in Healthy Subjects. ResearchGate. Available at: [Link].

-

Comparative bioavailability of various thiamine derivatives after oral administration. ResearchGate. Available at: [Link].

-

AJPS , 2007 ,vol .4 ,No .1 - Comparative Study of the Effects of Enzyme Inhibitors and Inducers on Serum and Tissue Availability of Thiamine After Single Oral Dose of the Pro-drug Benfotiamine in Rats.. [No primary source name]. Available at: [Link].

-

Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. Sci-Hub. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benfotiamine Supplementation Increases Thiamine in Muscle of Endurance-Trained Mice and Affects the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.box [sci-hub.box]

- 7. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of Benfotiamine in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oral benfotiamine reverts cognitive deficit and increase thiamine diphosphate levels in the brain of a rat model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]

- 18. japsonline.com [japsonline.com]

- 19. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to Benfotiamine's Role in Cellular Glucose Metabolism

Abstract

Hyperglycemia imposes a significant metabolic burden on cells, driving the overproduction of reactive glucose metabolites that activate multiple pathways of cellular damage. These pathways are central to the pathogenesis of diabetic complications. Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a potent therapeutic agent due to its superior bioavailability and its unique mechanism of action at the nexus of glucose metabolism.[1][2] This technical guide provides an in-depth analysis of benfotiamine's core function: the activation of the enzyme transketolase. By enhancing the activity of this key enzyme in the pentose phosphate pathway (PPP), benfotiamine diverts excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (F6P), away from deleterious pathways.[3][4] This guide will elucidate the biochemical causality behind benfotiamine's ability to inhibit the formation of advanced glycation end-products (AGEs), and downregulate the diacylglycerol (DAG)-protein kinase C (PKC) and hexosamine pathways.[3][4] Furthermore, we will explore its pleiotropic effects, including the suppression of the pro-inflammatory transcription factor NF-κB and the modulation of cell survival signals.[3][5][6] This document is intended for researchers, scientists, and drug development professionals, providing not only mechanistic insights but also validated experimental protocols for assessing benfotiamine's biochemical impact.

The Pathophysiological Challenge of Hyperglycemia

Chronic hyperglycemia creates a state of metabolic dysregulation where the flux of glucose through glycolysis exceeds the cell's energetic demands. This leads to a buildup of upstream glycolytic intermediates. These reactive metabolites, instead of being processed through normal energy production, are shunted into alternative, damaging biochemical routes. Three of the most well-characterized of these are:

-

The Advanced Glycation End-Product (AGE) Formation Pathway: Non-enzymatic glycation of proteins, lipids, and nucleic acids by glucose metabolites leads to the formation of AGEs, which cause cellular dysfunction, stiffness of the extracellular matrix, and chronic inflammation.[7][8]

-

The Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway: Excess glycolytic intermediates can be converted to DAG, which activates PKC isoforms, leading to downstream effects on vascular function, such as altered blood flow and increased permeability.[3][4]

-

The Hexosamine Pathway: Fructose-6-phosphate can be diverted into the hexosamine pathway, leading to modifications of proteins that can alter gene expression and contribute to insulin resistance.[3][4]

Collectively, the activation of these pathways by a surplus of reactive glycolytic precursors is a primary driver of microvascular and macrovascular complications in diabetes.[1]

Benfotiamine: A Pro-Drug with Superior Pharmacokinetics

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential coenzyme for several key enzymes in carbohydrate metabolism.[3] However, as a water-soluble vitamin, its absorption and cellular penetration are limited. Benfotiamine (S-benzoylthiamine O-monophosphate) is a synthetic thiamine precursor designed to overcome this limitation.[1][3] Its lipid-soluble nature confers significantly higher bioavailability, allowing for more efficient transport across cellular membranes.[1][2] Once inside the cell, benfotiamine is converted to thiamine, which is then phosphorylated to form the active coenzyme, TPP, resulting in substantially higher intracellular TPP concentrations than can be achieved with equivalent doses of thiamine.[1][3] This pharmacokinetic advantage is fundamental to its therapeutic efficacy.

Core Mechanism: Shunting Metabolic Flux via Transketolase Activation

The primary and most well-documented mechanism of benfotiamine is the potent activation of transketolase, a TPP-dependent enzyme.[1][2][9] Transketolase is a critical component of the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Its canonical function is to catalyze the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor.

Specifically, transketolase converts excess fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P)—the very metabolites that fuel the damaging pathways—into pentose-5-phosphates (like ribose-5-phosphate for nucleotide synthesis) and erythrose-4-phosphate.[3][4][10]

The causality behind this experimental choice is elegant: rather than attempting to inhibit multiple, disparate downstream pathways, benfotiamine acts upstream to redirect the harmful substrate surplus into a benign, and even beneficial, metabolic route.[4] This single intervention simultaneously starves the three major pathways of hyperglycemic damage.[3][4]

Caption: Benfotiamine enhances transketolase activity, shunting harmful metabolites away from damage pathways.

Downstream Consequences: Attenuation of Pathological Pathways

Inhibition of Advanced Glycation End-Product (AGE) Formation

AGEs are formed from reactive dicarbonyl precursors like methylglyoxal (MGO) and glyoxal, which are derived from GA3P. By activating transketolase, benfotiamine reduces the intracellular pool of GA3P, thereby decreasing the substrate available for MGO formation and subsequent AGE synthesis.[1][11] Animal studies have shown that benfotiamine can prevent the accumulation of AGEs in tissues like the peripheral nerves and retina.[11][12] However, it is crucial to note that benfotiamine acts to prevent the formation of new AGEs rather than breaking down existing ones.[11] Clinical evidence in humans has been mixed, with some studies showing a reduction in AGEs while more rigorous trials have not observed a significant effect on plasma or urinary AGE levels, suggesting the therapeutic window and patient population may be critical factors.[11][13][14][15]

| Study Type | Finding on AGEs | Citation |

| Diabetic Rats | Prevented AGE accumulation in peripheral nerves. | [11][14] |

| Type 1 Diabetes Patients | Normalized intracellular AGE formation in red blood cells. | [14][16] |

| Type 2 Diabetes Patients | Reduced serum AGE increase after an AGE-rich meal. | [14] |

| Type 2 Diabetes with Nephropathy (RCT) | No significant reduction in plasma or urinary AGEs after 12 weeks. | [11][13] |

Downregulation of the DAG-PKC Pathway

The conversion of GA3P to dihydroxyacetone phosphate (DHAP) and subsequently to diacylglycerol (DAG) is a key trigger for the activation of protein kinase C (PKC). PKC activation in vascular cells contributes to endothelial dysfunction, a hallmark of diabetic complications. By lowering the intracellular concentration of GA3P, benfotiamine effectively inhibits this pathway.[3][4] Studies have demonstrated that in the retinas of diabetic animals, benfotiamine treatment prevents the hyperglycemia-induced activation of PKC.[4][17]

Attenuation of the Hexosamine Pathway

The hexosamine pathway is activated when excess fructose-6-phosphate is diverted from glycolysis. Benfotiamine's enhancement of transketolase activity directly consumes F6P, reducing its availability for the hexosamine pathway.[3][4] This prevents the downstream consequences of this pathway, which include altered transcription of genes involved in diabetic nephropathy.

Pleiotropic Effects and Modulation of Key Signaling Cascades

Beyond its core metabolic role, emerging research indicates that benfotiamine exerts influence over critical cellular signaling networks, particularly those related to inflammation and cell survival.

Inhibition of the NF-κB Pro-inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor for the inflammatory response. In hyperglycemic conditions, both AGEs and PKC can trigger the activation of NF-κB. Benfotiamine has been shown to prevent the activation and nuclear translocation of NF-κB in various cell types, including microglia and dendritic cells.[3][9][18] This inhibition appears to be a direct consequence of blocking the upstream activators (AGEs, PKC), thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[5][6] This anti-inflammatory action is crucial for its neuroprotective and vasculoprotective effects.[3]

Caption: Benfotiamine inhibits upstream activators, preventing NF-κB translocation and inflammation.

Modulation of the PI3K/Akt Survival Pathway

The Protein Kinase B (Akt) signaling pathway is central to cell survival, proliferation, and angiogenesis. In diabetic models, benfotiamine has been shown to restore the activation (phosphorylation) of Akt.[15][19] This effect is particularly important in preventing apoptosis of endothelial cells and promoting reparative neovascularization in ischemic tissues, suggesting a role in combating peripheral vascular disease.[12][20]

Activation of the Nrf2/ARE Antioxidant Response

Recent studies suggest that benfotiamine and its metabolites can directly activate the Nrf2/ARE pathway, a master regulator of the cellular antioxidant response.[3] It is proposed that benfotiamine metabolites may interact with Keap1, the negative regulator of Nrf2, allowing Nrf2 to translocate to the nucleus and drive the expression of numerous antioxidant and detoxification genes.[3] This represents a direct antioxidant mechanism, complementing its primary role in preventing the formation of pro-oxidant species.[3][12]

Experimental Protocols for Mechanistic Validation

To provide a self-validating system for research, the following are detailed methodologies for key experiments.

Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

This functional assay is the gold standard for assessing thiamine status and the direct biochemical effect of benfotiamine.[21] It measures the activity of transketolase in erythrocyte lysates with and without the addition of exogenous TPP. The ratio of stimulated to basal activity (the ETKAC) reflects the degree of TPP saturation of the enzyme.[22]

Caption: Workflow for the Erythrocyte Transketolase Activity Coefficient (ETKAC) functional assay.

Step-by-Step Methodology:

-

Sample Preparation: Collect whole blood in EDTA tubes. Centrifuge to pellet erythrocytes. Remove plasma and buffy coat. Wash the erythrocyte pellet three times with 0.9% saline solution.

-

Hemolysate Preparation: Lyse the washed erythrocytes by adding cold, deionized water. Freeze-thaw the sample to ensure complete lysis. Centrifuge to remove cell debris. The supernatant is the hemolysate.

-

Reaction Setup: Prepare two sets of reaction tubes per sample.

-

Basal Activity: To this tube, add buffer, hemolysate, and ancillary enzymes/cofactors (e.g., NADH, glycerol-3-phosphate dehydrogenase).

-

Stimulated Activity: Prepare identically to the basal tube but include a saturating concentration of thiamine pyrophosphate (TPP).

-

-

Initiation and Measurement: Initiate the reaction by adding the substrate, ribose-5-phosphate. Immediately place the tubes in a spectrophotometer set to 340 nm and 37°C.

-

Data Acquisition: Record the decrease in absorbance at 340 nm over a set period. The rate of change is proportional to the rate of NADH oxidation, which is coupled to transketolase activity.[22]

-

Calculation: Calculate the activity for both basal and stimulated reactions. The ETKAC is the ratio of the stimulated activity to the basal activity. A value near 1.0 indicates thiamine sufficiency, while higher values indicate deficiency.

Quantification of Advanced Glycation End-Products (AGEs)

Quantifying specific AGEs, such as Nε-(carboxymethyl)lysine (CML), is essential for evaluating the efficacy of AGE inhibitors. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or fluorescence detection offers high specificity and sensitivity.[23][24]

Caption: General workflow for the quantification of specific AGEs using HPLC-based methods.

Step-by-Step Methodology:

-

Sample Preparation: For plasma samples, precipitate proteins. For tissue samples, homogenize and extract proteins. Delipidate the sample using a chloroform/methanol mixture.

-

Acid Hydrolysis: Hydrolyze the protein pellet in 6M hydrochloric acid under vacuum at 110°C for 16-24 hours. This breaks down the protein into its constituent amino acids and acid-stable AGEs.

-

Derivatization: For non-fluorescent AGEs like CML, derivatization is required for fluorescent detection. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[25] The dried hydrolysate is reconstituted in coupling buffer, and the AQC reagent is added.

-

HPLC Separation: Inject the derivatized (or underivatized, if using MS detection) sample into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program is used to separate the various amino acids and AGEs.

-

Detection and Quantification:

-

Fluorescence Detection: Eluted compounds are passed through a fluorescence detector set to the appropriate excitation/emission wavelengths for the chosen derivatizing agent or for naturally fluorescent AGEs like pentosidine.

-

Mass Spectrometry (LC-MS/MS): This is the gold standard for specificity. The mass spectrometer is set to detect the specific mass-to-charge ratio of the target AGE.[24]

-

-

Data Analysis: Identify the AGE peak based on its retention time compared to a pure analytical standard. Calculate the concentration by integrating the peak area and comparing it against a standard curve generated with known concentrations of the AGE standard.[9]

Summary of Evidence and Future Directions

Benfotiamine's mechanism of action is robustly supported by a large body of preclinical evidence. It effectively redirects harmful glucose metabolites, thereby preventing the activation of multiple pathways implicated in diabetic complications.[3][4] In animal models of diabetes, it has demonstrated protective effects against neuropathy, nephropathy, and retinopathy.[3][12]

Clinical trials in humans have provided strong evidence for its efficacy in treating diabetic polyneuropathy, where it has been shown to significantly improve nerve function and reduce pain.[26][27] However, its effects on other endpoints, such as nephropathy and systemic markers of AGEs and inflammation, have been less conclusive in large randomized controlled trials.[13][15][28] This discrepancy highlights the complexity of translating preclinical findings to the clinical setting and suggests that factors such as treatment duration, disease stage, and patient-specific metabolic profiles may influence outcomes.

Future research should focus on:

-

Large-scale, long-term clinical trials to clarify its role in preventing or treating diabetic nephropathy and retinopathy.[29]

-

Investigating its therapeutic potential in non-diabetic conditions characterized by metabolic stress and inflammation, such as neurodegenerative diseases.[3]

-

Elucidating the relative contributions of its direct antioxidant (Nrf2) and anti-inflammatory (NF-κB) effects versus its primary metabolic shunting mechanism.

Conclusion

Benfotiamine represents a mechanistically elegant therapeutic strategy. By targeting the upstream metabolic dysregulation caused by hyperglycemia, it simultaneously mitigates multiple downstream damaging pathways. Its core action—the activation of transketolase—is a well-validated and potent mechanism for reducing the cellular burden of toxic glucose metabolites. While its clinical utility is firmly established for diabetic neuropathy, its full potential in other areas continues to be an active and promising area of investigation for drug development professionals.

References

- Thiamine and benfotiamine: Focus on their therapeutic potential - PMC - NIH. (n.d.).

- What is the mechanism of Benfotiamine? - Patsnap Synapse. (2024, July 17).

- Preventive effects of benfotiamine in chronic diabetic complications - PMC - NIH. (n.d.).

- Benfotiamine's Mechanism of Action: A Comparative Guide to Published Findings - Benchchem. (n.d.).

- Spotlight on Benfotiamine | Designs for Health - casi.org. (2017, December 21).

- Potential mechanism by which benfotiamine blocks 4 pathways of... - ResearchGate. (n.d.).

- Benfotiamine blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed. (n.d.).

- Does benfotiamine neutralize advanced glycation end-products (AGEs)? - Dr.Oracle. (2025, December 6).

- Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed. (2020, December 22).

- Effect of Benfotiamine on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC - NIH. (2012, July 6).

- Does benfotiamine prevent additional accumulation of Advanced Glycosylation End (AGE) products? - Dr.Oracle. (2025, December 6).

- The Role of Benfotiamine in Nerve Health and Glucose Metabolism. (n.d.).

- Benfotiamine And Glycation - Life Extension. (n.d.).

- Anti-Inflammatory Effects of Benfotiamine are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - NIH. (n.d.).

- Benfotiamine's Impact on Diabetic AGEs | PDF | Glycated Hemoglobin - Scribd. (n.d.).

- How To Block Sugar Damage With Benfotiamine - Life Extension. (n.d.).

- Benfotiamine's Impact on Oxidative Stress Pathways: A Technical Guide - Benchchem. (n.d.).

- Benfotiamine - Alzheimer's Drug Discovery Foundation. (n.d.).

- Benfotiamine Health Benefits and Side Effects - News-Medical.Net. (2019, May 23).

- Benfotiamine | Encyclopedia MDPI. (n.d.).

- Study Details | NCT00117026 | Effects of Vitamin B1 in Type 1 Diabetic Patients | ClinicalTrials.gov. (n.d.).

- Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC - NIH. (2020, December 22).

- Methods to assess advanced glycation end-products - PubMed. (2021, September 1).